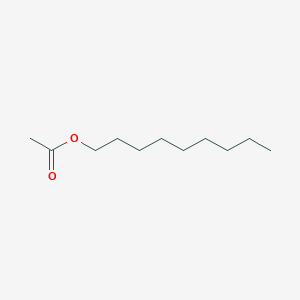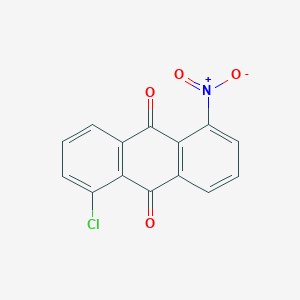
多粘菌素
作用机制
科学研究应用
化学: 多粘菌素E用于化学研究以研究抗生素的结构-活性关系。 研究人员调查this compoundE分子的修饰如何影响其抗菌性能 .
生物学: 在生物学研究中,this compoundE用于研究细菌耐药机制以及抗生素与细菌细胞膜之间的相互作用 .
医学: this compoundE广泛用于医学研究,以开发治疗耐多药细菌感染的新方法。 它也用于临床试验,以评估新的抗生素制剂的功效和安全性 .
生化分析
Biochemical Properties
Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal .
Cellular Effects
Colistin exerts its bactericidal effects mainly by disrupting the cell membrane integrity of the Gram-negative bacteria . Through electrostatic interaction and cationic displacement of the lipopolysaccharide (LPS), colistin disturbs the stability of the membrane and increases its permeability, leading to the leakage of the cell content, triggering cell death pathways .
Molecular Mechanism
The molecular mechanism of colistin involves its interaction with the bacterial cytoplasmic membrane . The cationic cyclic decapeptide structure of colistin binds with the anionic LPS molecules by displacing calcium and magnesium from the outer cell membrane of Gram-negative bacteria, leading to permeability changes in the cell envelope and leakage of cell contents .
Temporal Effects in Laboratory Settings
In laboratory settings, colistin causes early disruption of the bacterial outer membrane and cell wall, as demonstrated by perturbation of glycerophospholipids and fatty acids . Concentrations of peptidoglycan biosynthesis metabolites decrease over time, reflecting its mechanism of action .
Dosage Effects in Animal Models
The need for higher doses of colistin to achieve adequate concentrations for therapeutic effect has been shown in recent studies . The use of higher doses raises concerns around the consequent increase in nephrotoxicity .
Metabolic Pathways
Colistin is involved in various metabolic pathways. It can induce oxidative stress and, consequently, DNA, protein, and lipid damage in bacteria through ROS production, being able to inhibit essential enzymes involved in the respiratory chain .
Transport and Distribution
Colistin is poorly absorbed after oral administration and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because colistin methanesulfonate (CMS) is partly eliminated by the kidney .
Subcellular Localization
The subcellular localization of colistin is primarily at the bacterial cell membrane, where it interacts with the bacterial cytoplasmic membrane . This interaction changes the membrane’s permeability, leading to the leakage of the cell content and triggering cell death pathways .
准备方法
合成路线和反应条件: 多粘菌素E由多粘菌素合成,多粘菌素是由多粘芽孢杆菌多粘菌素亚种产生的 . 合成过程包括多粘菌素与甲醛和亚硫酸氢钠反应,导致硫甲基基团添加到多粘菌素的伯胺上 . 此过程产生this compoundE钠,这是一种在肠外给药时毒性较低的多粘菌素形式 .
工业生产方法: this compoundE的工业生产涉及多粘芽孢杆菌的大规模发酵,以生产多粘菌素。然后将多粘菌素进行化学修饰,形成this compoundE钠。 生产过程包括严格的质量控制措施,以确保最终产品的纯度和功效 .
化学反应分析
反应类型: 多粘菌素E会经历几种类型的化学反应,包括:
氧化: this compoundE可以被氧化形成各种衍生物。
还原: 还原反应可以改变this compoundE的结构,可能改变其活性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素或烷基化剂等试剂.
主要产物: 这些反应产生的主要产物包括具有改变的抗菌性能的多粘菌素衍生物 .
相似化合物的比较
类似化合物:
多粘菌素B: 多粘菌素类药物的另一个成员,this compoundB在作用机制和抗菌谱方面与this compoundE相似.
This compoundA、C、D和E: 这些是其他具有不同程度的抗菌活性和毒性的多粘菌素.
This compoundE的独特性: this compoundE在治疗由耐多药革兰氏阴性菌引起的感染方面是独一无二的。 将其化学修饰形成this compoundE钠可以降低其毒性,使其成为与其他多粘菌素相比,更安全的肠外给药选择 .
属性
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQOSKADJPQZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H98N16O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ | |
| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1136 | |
| Record name | COLISTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/, PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/, Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 97. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 1997 (Plus Supplements)., p. 394 | |
| Record name | COLISTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1066-17-7 | |
| Record name | Colistin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLISTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)







![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
